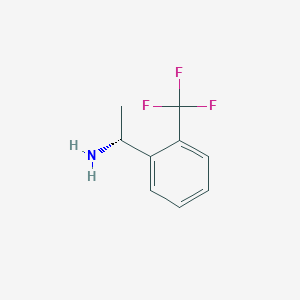

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIMKBGTYIUCB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381249 | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127733-46-4 | |

| Record name | (αR)-α-Methyl-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127733-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram illustrating its application in drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 127733-46-4, is a chiral amine whose trifluoromethyl group significantly influences its chemical characteristics, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 127733-46-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀F₃N | [2][6] |

| Molecular Weight | 189.18 g/mol | [2][6] |

| Appearance | Colorless solid or clear colorless to pale yellow liquid | [7] |

| Boiling Point | 196.3 °C at 760 mmHg | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | |

| Storage Condition | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |

| Hazard Symbols | Xi - Irritant | [6] |

Note: The physical state (solid or liquid) at standard temperature and pressure may vary, suggesting a melting point near ambient temperature. Precise density and melting point data are not consistently reported in publicly available literature.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[8] The capillary method is the standard technique recognized by pharmacopeias.[9]

-

Sample Preparation: The sample must be thoroughly dried and in a fine powdered form to ensure efficient and reproducible heat transfer.[9][10] The powder is packed into a thin glass capillary tube, which is sealed at one end.[8]

-

Apparatus: A melting point apparatus, which consists of a heated metal block or a liquid bath (Thiele tube), is used.[8] The capillary tube containing the sample is placed in the apparatus adjacent to a high-accuracy thermometer.[9]

-

Heating: An initial rapid heating can be performed to determine an approximate melting point.[8] For an accurate measurement, a second sample is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. Pure substances typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

For liquid samples, the boiling point is a fundamental physical property. The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[11]

-

Apparatus Setup: A small quantity of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) to ensure uniform heat distribution.[11]

-

Observation: As the apparatus is heated, the air trapped in the capillary tube expands, and a slow stream of bubbles will emerge from the open end. The heating continues until a rapid and continuous stream of bubbles is observed.[11]

-

Measurement: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the compound.[11] The barometric pressure should be recorded as the boiling point is pressure-dependent.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most common technique for determining equilibrium solubility.[12]

-

Preparation: An excess amount of the solute (the compound) is added to a specific volume of the solvent (e.g., water, buffer solutions at various pH levels) in a flask. Both the solute and solvent must be pure.[12]

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13] The presence of undissolved solid material confirms that the solution is saturated.[12]

-

Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and separated from the solid particles, typically by filtration or centrifugation.[13]

-

Quantification: The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14] This concentration represents the solubility of the compound in that specific solvent under the tested conditions. For biopharmaceutical classification, this is typically performed at pH 1.2, 4.5, and 6.8.[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and application of this compound as a chiral intermediate in the development of Active Pharmaceutical Ingredients (APIs).

References

- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 2. This compound | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eMolecules (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | 127733-46-4 | | Fisher Scientific [fishersci.com]

- 4. (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | 127733-46-4 [chemicalbook.com]

- 5. 127733-46-4|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. who.int [who.int]

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine, a chiral building block of significant interest in the pharmaceutical and chemical research sectors. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethyl group on the phenyl ring. This substitution significantly influences the compound's chemical and biological properties.

Chemical Structure:

IUPAC Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine[1][2]

Synonyms: (R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE, Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, (αR)-[1][2]

Physicochemical and Computed Properties

A summary of the key quantitative data for (R)-1-(2-(Trluoromethyl)phenyl)ethanamine is presented in the table below. These properties are crucial for researchers in designing experiments and understanding the compound's behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1][2] |

| Appearance | Colorless solid | [1] |

| Boiling Point | 196.3 °C at 760 mmHg | |

| XLogP3-AA | 2.1 | [1][2] |

| Topological Polar Surface Area | 26 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | |

| CAS Number | 127733-46-4 | [1][2] |

Experimental Protocols

Detailed methodologies for the asymmetric synthesis and the determination of enantiomeric purity are critical for the application of this chiral amine in research and development.

Asymmetric Synthesis via Catalytic Isomerization of Imines

A general and effective method for the synthesis of chiral trifluoromethylated amines involves the asymmetric isomerization of trifluoromethyl imines using a chiral catalyst. This approach provides access to the desired (R)-enantiomer with high enantioselectivity.[3][4][5]

Experimental Workflow:

Caption: Asymmetric synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine.

Methodology:

-

Imine Formation: The corresponding trifluoromethyl imine is synthesized by the condensation of 2-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, often with the removal of water.

-

Asymmetric Isomerization: The crude imine is then subjected to an isomerization reaction in the presence of a new chiral organic catalyst. The reaction is typically carried out at a controlled temperature (e.g., -20 °C) to enhance enantioselectivity.[3]

-

Hydrolysis: The resulting N-protected amine is then deprotected, for instance, by catalytic hydrogenation to remove a benzyl group, to yield the final this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Determination of Enantiomeric Purity by NMR Spectroscopy

A robust and rapid method for determining the enantiomeric excess (ee) of chiral primary amines involves the use of a chiral derivatizing agent and subsequent analysis by ¹H NMR spectroscopy.[6][7][8]

Experimental Workflow:

Caption: Workflow for determining the enantiomeric purity of a chiral amine.

Methodology:

-

Derivatization: A sample of the synthesized this compound is reacted with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in an NMR tube. This reaction forms a mixture of diastereomers.

-

NMR Spectroscopy: A ¹H NMR spectrum of the diastereomeric mixture is acquired.

-

Signal Integration: The key step is the identification of well-resolved signals corresponding to each diastereomer. The integration of these distinct signals provides the ratio of the two diastereomers.

-

Enantiomeric Excess Calculation: The enantiomeric excess (ee) is calculated from the integration values of the diastereomeric signals using the formula: ee (%) = [|(Integration of Major Diastereomer - Integration of Minor Diastereomer)| / (Integration of Major Diastereomer + Integration of Minor Diastereomer)] x 100.

Applications in Drug Development and Research

(R)-1-(2-(Trluoromethyl)phenyl)ethanamine serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates. Its primary application is as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] In chemical research, its unique electronic and steric properties are utilized in the development of new synthetic methodologies and catalysts.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Spectroscopic and Structural Elucidation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine: A Technical Guide

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral primary amine with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry and the presence of the trifluoromethyl group on the aromatic ring contribute to its unique chemical and biological properties. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. While specific experimental spectra for this exact molecule are not publicly available, the data presented herein are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~4.3 | q | 1H | CH-NH₂ |

| ~1.8 | s (broad) | 2H | NH₂ |

| ~1.4 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-CH) |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~127 (q, J ≈ 30 Hz) | Ar-C-CF₃ |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~124 (q, J ≈ 272 Hz) | CF₃ |

| ~48 | CH-NH₂ |

| ~24 | CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600-1650 | Medium | N-H bend (scissoring) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1300-1350 | Strong | C-F stretch (from CF₃) |

| 1000-1200 | Strong | C-N stretch |

| 690-900 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular ion) |

| 174 | High | [M-CH₃]⁺ |

| 172 | Moderate | [M-NH₃]⁺ |

| 120 | Moderate | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

The chemical shifts are referenced to the solvent peak.

-

-

Chiral Purity (Optional): To determine the enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) or a chiral derivatizing agent (e.g., Mosher's acid chloride) can be added to the NMR sample to induce diastereomeric separation of signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid cell.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent/KBr pellet).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this amine, GC-MS is a suitable option.

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Chemical Ionization (CI): A softer ionization technique that often preserves the molecular ion, which is useful for confirming the molecular weight. Methane or ammonia can be used as the reagent gas.[1]

-

Electrospray Ionization (ESI): Suitable for LC-MS, this soft ionization technique typically produces protonated molecules [M+H]⁺.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

The instrument is calibrated using a known standard.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral amine.

Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.

References

The Advent and Application of (R)-1-(2-(Trtrifluoromethyl)phenyl)ethanamine: A Chiral Building Block in Modern Drug Discovery

(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral amine that has emerged as a significant building block in medicinal chemistry. Its importance stems from the unique combination of a stereogenic center and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide delves into the discovery, history, and synthetic methodologies for this valuable compound, providing researchers and drug development professionals with a comprehensive resource.

Historical Context and Discovery

The precise first synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is not readily documented in a singular "discovery" paper. Its emergence is intrinsically linked to the broader evolution of chiral synthesis and the increasing appreciation for fluorinated compounds in drug development. The history can be understood through two parallel narratives: the rise of chiral chemistry in pharmaceuticals and the strategic incorporation of trifluoromethyl groups.

The importance of chirality in drug action was tragically highlighted by the thalidomide disaster in the mid-20th century, which led to a paradigm shift in pharmaceutical research towards the development of single-enantiomer drugs. This spurred the development of robust methods for obtaining enantiomerically pure compounds, including chiral resolution, asymmetric synthesis, and enzymatic processes.

Simultaneously, the introduction of the trifluoromethyl (-CF3) group into organic molecules became a key strategy in modern drug design. The -CF3 group can significantly alter a molecule's physicochemical properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, the synthesis of chiral building blocks bearing this functional group became a critical endeavor for medicinal chemists.

This compound, with CAS Registry Number 127733-46-4, is a product of these converging fields.[3] It is a valuable precursor for the synthesis of complex pharmaceutical agents, where the specific spatial arrangement of the amine and the electronic properties of the trifluoromethyl group are crucial for biological activity.[3]

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: Direct synthesis of the desired (R)-enantiomer from a prochiral precursor.

-

Enzymatic Synthesis: Utilization of enzymes to achieve high stereoselectivity.

-

Chiral Resolution: Separation of a racemic mixture of the amine.

The following sections provide detailed overviews of these methods, including experimental protocols and quantitative data where available.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, is a direct and efficient route to this compound. This method involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric reduction using a chiral catalyst.

Experimental Protocol (General):

A solution of 2'-(trifluoromethyl)acetophenone and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, isopropanol) is prepared. A chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., a Ruthenium- or Iridium-based catalyst), is added. The reaction mixture is then subjected to a hydrogen source (e.g., hydrogen gas or a hydrogen transfer reagent like formic acid) under controlled temperature and pressure until the reaction is complete. The product is then isolated and purified. A recent study demonstrated the ruthenium-catalyzed asymmetric reductive amination of various aryl-trifluoromethyl ketones with high yields and enantioselectivities.[4]

Quantitative Data for Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones [4]

| Catalyst System | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru-complex | Aryl-trifluoromethyl ketones | NH4OAc / H2 | 51-92 | 80-97 |

Note: This data represents a general method for this class of compounds, as specific data for the 2-trifluoromethyl isomer was not detailed in the cited source.

Caption: Asymmetric Reductive Amination Workflow.

Enzymatic Synthesis

Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative to chemical synthesis. Transaminases (TAs) are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine.

Experimental Protocol (Adapted from a similar synthesis): [1][5]

A whole-cell biocatalyst expressing a suitable (R)-selective ω-transaminase (e.g., from Arthrobacter sp.) is prepared. The cells are resuspended in a buffer solution (e.g., Tris-HCl, pH 9.0). The substrate, 2'-(trifluoromethyl)acetophenone, dissolved in a co-solvent like DMSO, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) are added to the cell suspension. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with agitation. The product formation is monitored, and upon completion, the chiral amine is extracted and purified.

Quantitative Data for Enzymatic Transamination of a Pro-chiral Ketone [1]

| Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-ω-Transaminase (ATA117) & ADH | 3,5-bis(trifluoromethyl)acetophenone | >99.9 | >99.9 |

Note: This data is for a structurally related compound and serves as a representative example of the efficiency of this method.

Caption: Enzymatic Synthesis via Transamination.

Chiral Resolution of Racemic Amine

This classical method involves the synthesis of a racemic mixture of 1-(2-(trifluoromethyl)phenyl)ethanamine, followed by separation of the enantiomers. The separation is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (General): [6][7][8]

-

Synthesis of Racemic Amine: The racemic amine is synthesized, for example, by reductive amination of 2'-(trifluoromethyl)acetophenone using a non-chiral reducing agent (e.g., sodium borohydride followed by a suitable amination procedure).

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a single enantiomer of a chiral acid (e.g., (R,R)-(+)-tartaric acid). The mixture is allowed to crystallize. Due to the different solubilities of the two diastereomeric salts, one will preferentially crystallize.

-

Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of the amine is then liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting it into an organic solvent.

Quantitative Data for Chiral Resolution

| Resolving Agent | Solvent | Diastereomer Formed | Separation Method |

| (R,R)-(+)-Tartaric Acid | Methanol | (R)-amine-(R,R)-tartrate & (S)-amine-(R,R)-tartrate | Fractional Crystallization |

| (S,S)-(-)-Tartaric Acid | Ethanol | (R)-amine-(S,S)-tartrate & (S)-amine-(S,S)-tartrate | Fractional Crystallization |

Note: The efficiency of chiral resolution is highly dependent on the specific conditions and the choice of resolving agent and solvent.

Caption: Chiral Resolution Workflow.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. While specific examples of marketed drugs are not prominently disclosed in the public domain, its structural motif is present in numerous patented compounds and clinical candidates, particularly those targeting the central nervous system. The trifluoromethyl group at the ortho position can influence the conformation of the molecule, potentially leading to enhanced selectivity for specific biological targets.

Conclusion

This compound stands as a testament to the advancements in synthetic organic and medicinal chemistry. While its specific discovery is part of a broader scientific evolution, its utility as a chiral building block is well-established. The availability of multiple synthetic routes, including highly efficient asymmetric and enzymatic methods, ensures its accessibility for the development of next-generation therapeutics. For researchers in drug discovery, a thorough understanding of the synthesis and properties of this and similar chiral amines is crucial for the design of novel and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Page loading... [guidechem.com]

- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Theoretical Deep Dive into the Stereochemistry of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry, often employed as a key building block in the synthesis of pharmacologically active compounds. The stereochemistry of this molecule, particularly the conformational preferences dictated by the bulky and electron-withdrawing trifluoromethyl group at the ortho position, plays a crucial role in its interaction with biological targets. Understanding the three-dimensional structure and energetic landscape of this compound is paramount for rational drug design and development.

This technical guide provides an in-depth analysis of the stereochemistry of this compound, leveraging theoretical calculations to elucidate its conformational preferences and rotational energy barriers. While direct experimental data on the conformational analysis of this specific molecule is scarce in publicly available literature, this guide constructs a robust theoretical framework based on established computational methodologies and contextualizes the findings with experimental data on related compounds.

Theoretical Methodology

To investigate the stereochemical landscape of this compound, a series of computational chemistry studies were performed. The following section outlines the theoretical approach used to generate the data presented in this guide.

Conformational Analysis Workflow

The conformational space of the molecule was systematically explored by performing relaxed potential energy surface (PES) scans. The key dihedral angles defining the orientation of the ethylamine side chain relative to the phenyl ring were systematically rotated. For each rotational step, the geometry was optimized to identify stable conformers (local minima) and transition states.

Figure 1: Workflow for the computational conformational analysis of this compound.

Computational Details

All calculations were performed using the Gaussian suite of programs. Geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The solvent effects (in a common organic solvent like methanol) were implicitly modeled using the Polarizable Continuum Model (PCM).

Results and Discussion

The theoretical calculations reveal several key insights into the stereochemistry of this compound.

Conformational Preferences

The potential energy surface scan revealed the existence of multiple stable conformers, arising from the rotation around the C(aryl)-C(ethyl) and C(ethyl)-N bonds. The relative energies of the most stable conformers are summarized in Table 1.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C-N) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60 | 0.00 |

| B | ~180 | 1.25 |

| C | ~-60 | 2.50 |

The global minimum energy conformer (Conformer A) adopts a staggered conformation where the amino group is oriented away from the bulky trifluoromethyl group. This arrangement minimizes steric hindrance. Conformer B, with the amino group anti-periplanar to the trifluoromethyl group, is slightly higher in energy. Conformer C, where the amino group is gauche to the trifluoromethyl group but on the opposite side compared to Conformer A, is the least stable of the low-energy conformers.

Rotational Energy Barriers

The calculations also allowed for the determination of the rotational energy barriers between the stable conformers. The energy profile for the rotation around the C(aryl)-C(ethyl) bond is depicted in Figure 2.

Figure 2: Simplified energy profile for the rotation around the C(aryl)-C(ethyl) bond.

The rotational barrier for the interconversion between the most stable conformers is calculated to be in the range of 3.8 to 4.5 kcal/mol. This indicates that at room temperature, the molecule is conformationally flexible, with rapid interconversion between the different staggered conformers. The eclipsed transition states, where the substituents on the C(aryl) and C(ethyl) carbons are aligned, are significantly higher in energy due to steric and torsional strain.

Experimental Context and Protocols

Synthesis and Chiral Resolution

The synthesis of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, with reductive amination of 2-(trifluoromethyl)acetophenone being a common route. The chiral resolution of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Table 2: Common Chiral Resolving Agents and General Protocol

| Chiral Resolving Agent | General Protocol |

| (+)-Tartaric Acid | 1. Dissolve racemic amine and (+)-tartaric acid in a suitable solvent (e.g., methanol).2. Allow the diastereomeric salts to crystallize.3. Separate the less soluble diastereomeric salt by filtration.4. Liberate the enantiomerically enriched amine by treatment with a base. |

| (-)-Mandelic Acid | Similar protocol to tartaric acid, with potential optimization of solvent and crystallization conditions. |

Experimental Workflow for Chiral Resolution

Figure 3: General experimental workflow for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.

Conclusion

This technical guide provides a detailed theoretical examination of the stereochemistry of this compound. The computational analysis reveals that the molecule exists in a dynamic equilibrium of several stable conformers, with the global minimum structure minimizing steric interactions between the amino group and the ortho-trifluoromethyl substituent. The calculated rotational barriers suggest conformational flexibility at ambient temperatures. While direct experimental conformational data is lacking, the provided theoretical insights, in conjunction with established synthetic and resolution protocols, offer a comprehensive understanding of this important chiral building block for professionals in drug discovery and development. This knowledge is crucial for designing molecules with optimal three-dimensional structures for enhanced biological activity and selectivity.

Navigating the Solubility Landscape of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine in Common Organic Solvents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for assessing this critical physicochemical property.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 78-79 °C at 15 mmHg |

| pKa | Not readily available, but expected to be basic due to the amine group |

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the principle of "like dissolves like" and the general solubility of amines in organic solvents. Aliphatic amines generally exhibit good solubility in a range of organic solvents.[1][2] The presence of the trifluoromethyl group and the phenyl ring introduces both nonpolar and polar characteristics to the molecule.

Table 2 provides an estimated qualitative solubility profile in common organic solvents. It is important to note that these are general predictions and experimental verification is crucial for precise applications.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can interact with the polar amine and trifluoromethyl groups. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The phenyl ring of the solute will have favorable interactions with the aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Amines are generally soluble in ether solvents.[1] |

| Aliphatic Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the solubility of a solid or liquid compound in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the undissolved solute to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original aliquot

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents requires experimental determination, its structural features suggest good solubility in a wide range of polar and nonpolar organic solvents. The provided experimental protocol offers a robust framework for researchers to accurately measure this critical parameter. Understanding the solubility of this key chiral amine is essential for the efficient development and manufacturing of pharmaceuticals, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

The Role of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides a comprehensive overview of its properties, synthesis, and application in drug development, with a focus on its role in the creation of targeted therapies. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for the advancement of medicinal chemistry.

Introduction

Chiral amines are fundamental components in a vast array of pharmaceuticals, influencing their efficacy and safety. Among these, this compound has emerged as a valuable intermediate in asymmetric synthesis. The presence of a trifluoromethyl group at the ortho position of the phenyl ring introduces unique electronic and steric properties that can significantly enhance the pharmacological profile of a drug molecule. This guide will delve into the technical aspects of this chiral amine, providing a resource for its application in contemporary drug discovery and development.

Physicochemical Properties

This compound, also known by its IUPAC name (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine, is a colorless solid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 127733-46-4 | [1] |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | |

| Appearance | Colorless solid | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C |

Synthesis and Chiral Resolution

The enantiomerically pure form of 1-(2-(Trifluoromethyl)phenyl)ethanamine is crucial for its application in stereoselective synthesis. Both enzymatic and chemical methods have been developed to achieve high enantiomeric purity.

Enzymatic Synthesis (Asymmetric Amination)

A highly efficient method for the synthesis of related chiral amines involves a bienzyme cascade system. This approach utilizes an R-ω-transaminase (R-ω-TA) for the asymmetric amination of a prochiral ketone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, resulting in high yield and excellent enantiomeric excess.[2]

Experimental Protocol: Bienzymatic Asymmetric Amination of 3',5'-Bis(trifluoromethyl)acetophenone

-

Objective: To synthesize (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric excess.

-

Materials:

-

R-ω-transaminase (ATA117)

-

Alcohol dehydrogenase (ADH)

-

3',5'-Bis(trifluoromethyl)acetophenone (substrate)

-

Isopropylamine (amine donor)

-

Tris-HCl buffer (0.1 M, pH 9)

-

-

Procedure:

-

A reaction mixture is prepared containing the substrate (e.g., 50 g/L) and the amine donor in Tris-HCl buffer.

-

The R-ω-transaminase and alcohol dehydrogenase enzymes are added to the mixture.

-

The reaction is incubated at a controlled temperature (e.g., 40 °C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 24 hours).[2]

-

The product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is isolated and purified.

-

-

Quantitative Data:

Chemical Synthesis (Reductive Amination and Chiral Resolution)

A common chemical approach for the synthesis of chiral amines is through the reductive amination of the corresponding ketone, followed by chiral resolution of the resulting racemic amine.

Experimental Protocol: Synthesis and Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanamine

-

Objective: To synthesize racemic 1-(4-(trifluoromethyl)phenyl)ethanamine and resolve the enantiomers.

-

Step 1: Reductive Amination

-

Condensation: 4'-(Trifluoromethyl)acetophenone is reacted with ammonium acetate in methanol under reflux to form the intermediate imine.

-

Reduction: The imine is then reduced using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (H₂/Pd-C), to yield the racemic amine.

-

-

Step 2: Chiral Resolution

-

The racemic amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts.

-

These diastereomeric salts, having different physical properties, are separated by fractional crystallization.

-

The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-amine.

-

Application as a Chiral Building Block in Drug Synthesis

The true value of this compound lies in its utility as a chiral building block for the synthesis of high-value pharmaceutical compounds. Its stereogenic center is incorporated into the final drug molecule, dictating its three-dimensional structure and, consequently, its biological activity.

Case Study: Tazemetostat (Tazverik) - An EZH2 Inhibitor

While not directly synthesized from this compound, the synthesis of Tazemetostat, an inhibitor of the histone methyltransferase EZH2, provides a relevant example of how chiral amines are crucial in constructing complex drug molecules. Tazemetostat is used in the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma.[3][4]

The synthesis of Tazemetostat involves the coupling of a complex carboxylic acid with a chiral amine fragment, 3-(aminomethyl)-4,6-dimethyl-dihydro-pyridin-2(1H)-one hydrochloride. This step highlights the importance of enantiomerically pure amine building blocks in ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).

Logical Workflow for the Synthesis of Tazemetostat

Caption: Synthetic workflow for Tazemetostat.

Biological Role of EZH2 and Inhibition by Tazemetostat

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a key role in epigenetic regulation.[5] It is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27).[5] This methylation leads to transcriptional repression of target genes. In certain cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor growth.[5]

Tazemetostat is a selective inhibitor of EZH2. By binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, it competitively inhibits the methyltransferase activity of both wild-type and mutated forms of the enzyme.[3][6] This inhibition leads to a decrease in H3K27 methylation, thereby altering gene expression patterns and resulting in the suppression of tumor cell proliferation.[3]

References

- 1. Page loading... [guidechem.com]

- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

- 3. Tazemetostat - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a paramount strategy in contemporary drug discovery and development. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical properties that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethyl group in pharmaceuticals, detailing its impact on key drug attributes, providing experimental protocols for their assessment, and visualizing relevant biological pathways and experimental workflows.

Core Physicochemical and Pharmacokinetic Impacts of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] This increased stability leads to a longer drug half-life, reduced clearance, and potentially less frequent dosing regimens.[1][3] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common sites of oxidative metabolism.[4]

| Parameter | Molecule without -CF₃ (e.g., with -CH₃) | Molecule with -CF₃ | Rationale |

| In vitro Half-life (t½) | Shorter | Longer | The robust C-F bonds in the trifluoromethyl group are resistant to metabolic breakdown, leading to a slower clearance of the parent drug.[4] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of various metabolic byproducts.[4] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity for a drug, is reduced due to the blockage of metabolic pathways.[4] |

Table 1: Expected Outcomes on Metabolic Stability with Trifluoromethyl Substitution.

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, and ability to penetrate cell membranes.[1][3] Increased lipophilicity can enhance a drug's transport across biological barriers like the intestinal wall and the blood-brain barrier.[5] However, the relationship is not always straightforward, as the introduction of a CF₃ group can sometimes lead to a decrease in the octanol-water partition coefficient (LogP) depending on the overall molecular context.[6]

| Substitution | Hansch π Value | Change in Lipophilicity (ΔlogP) | Reference |

| -CH₃ to -CF₃ | +0.88 to +1.44 | Increase | [7] |

| Phenyl to 3-Pyridyl | -0.97 | Decrease | [8] |

| Phenyl to 4-Pyridyl | -1.16 | Decrease | [8] |

Table 2: General Impact of Trifluoromethyl and Other Substitutions on Lipophilicity.

Enhanced Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, leading to enhanced binding affinity for its biological target.[1][9] This can occur through several mechanisms, including:

-

Altered pKa: The inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with the target protein.

-

Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or other non-covalent interactions within the binding pocket of a protein.

-

Hydrophobic Interactions: The lipophilic nature of the CF₃ group can promote hydrophobic interactions with nonpolar residues in the binding site.[9]

Experimental Protocols

Accurate assessment of the physicochemical and pharmacokinetic properties imparted by the trifluoromethyl group is crucial for successful drug development. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[10]

Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) and half-life (t½) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., a compound with known metabolic instability)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).[2]

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the liver microsomes and the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[2]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * 1000.

-

In Vitro Metabolic Stability Assay Workflow.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and "gold standard" technique for determining the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[11]

Objective: To determine the LogP value of a test compound by measuring its partitioning between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases:

-

To pre-saturate the solvents, mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and then allow the phases to separate completely.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water/buffer.

-

Add a small, known amount of the test compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a low speed to facilitate the separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

-

Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Shake-Flask Method for LogP Determination.

Ligand Binding Assays

Ligand binding assays are essential for characterizing the interaction between a drug candidate and its biological target. Common techniques include Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assays (ELISA).

This assay measures the affinity of a non-radiolabeled test compound for a receptor by its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.[12]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for its target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the receptor

-

Unlabeled test compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter or gamma counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

-

-

Counting:

-

Dry the filters and measure the radioactivity retained on them using a scintillation or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.[12]

-

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[13]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ) for the interaction between a drug and its target.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Ligand (e.g., target protein)

-

Analyte (e.g., test compound)

-

Immobilization buffers (e.g., acetate buffer)

-

Running buffer

-

Regeneration solution

Procedure:

-

Ligand Immobilization:

-

The ligand is covalently immobilized onto the surface of the sensor chip.

-

-

Analyte Injection:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The analyte (test compound) at various concentrations is injected over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected by the instrument and recorded as a sensorgram.

-

-

Dissociation:

-

After the injection of the analyte, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.

-

-

Regeneration:

-

A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.[14]

-

-

Data Analysis:

-

The sensorgrams are analyzed using appropriate software to determine the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ = kₑ / kₐ).

-

A competition ELISA can be used to determine the binding affinity of a compound by measuring its ability to compete with a labeled antigen for binding to a limited amount of antibody.[15]

Objective: To determine the IC₅₀ and relative affinity of a test compound for a target protein.

Procedure:

-

Coating:

-

A known amount of the target protein (antigen) is coated onto the wells of a microplate.

-

-

Competition:

-

The test compound at various concentrations is pre-incubated with a fixed amount of a labeled primary antibody that specifically binds to the target protein.

-

This mixture is then added to the antigen-coated wells. The free antibody will bind to the coated antigen, while the antibody bound to the test compound will not.

-

-

Detection:

-

After incubation and washing, a substrate for the enzyme label on the antibody is added. The amount of color development is inversely proportional to the concentration of the test compound.

-

-

Data Analysis:

-

A standard curve is generated, and the IC₅₀ of the test compound is determined.

-

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that prominently features a trifluoromethyl group. This group is crucial for its high selectivity and potency.[13]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂.[12] By inhibiting COX-2, celecoxib reduces the production of these prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[12][13] The trifluoromethyl group of celecoxib fits into a side pocket of the COX-2 active site, contributing to its high selectivity over the COX-1 isoform.[13]

Inhibition of the COX-2 Pathway by Celecoxib.

The Role of the Trifluoromethyl Group in the Drug Discovery Workflow

The decision to incorporate a trifluoromethyl group is a strategic one made during the lead optimization phase of the drug discovery and development process.

Drug Discovery and Development Workflow.

During lead optimization, medicinal chemists synthesize and test numerous analogs of a promising lead compound to improve its drug-like properties. If a lead compound suffers from poor metabolic stability or insufficient potency, the introduction of a trifluoromethyl group is a common and often effective strategy to address these liabilities. The resulting analogs are then subjected to the battery of in vitro and in vivo tests outlined in this guide to assess the impact of this modification.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to its inclusion in a wide range of successful pharmaceuticals. A thorough understanding of its effects and the application of robust experimental methodologies to quantify these effects are essential for leveraging the full potential of this unique functional group in the design of next-generation therapeutics.

References

- 1. proclinical.com [proclinical.com]

- 2. ppd.com [ppd.com]

- 3. go.technologynetworks.com [go.technologynetworks.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug Discovery and Validation Process - Infographic templates [mindthegraph.com]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Chiral Amines in Asymmetric Synthesis: A Technical Guide

Introduction

Chiral amines are indispensable tools in modern asymmetric synthesis, serving as highly effective catalysts and auxiliaries for the enantioselective construction of complex molecules. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical importance of synthetic methodologies that can deliver these motifs with high stereocontrol.[1][2][3][4] This technical guide provides an in-depth overview of the core principles and practical applications of chiral amines in asymmetric synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights tailored for researchers, scientists, and drug development professionals.

Core Concepts in Chiral Amine Catalysis

Chiral amines primarily exert their influence through two key catalytic cycles: enamine catalysis and iminium ion catalysis .[5][6] These pathways involve the transient formation of reactive intermediates that effectively modulate the reactivity and stereochemical environment of carbonyl compounds.

Enamine Catalysis

In enamine catalysis, a chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon susceptible to attack by electrophiles. The chiral amine guides the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.

Iminium Ion Catalysis

Conversely, iminium ion catalysis involves the reaction of a chiral secondary or primary amine with an α,β-unsaturated aldehyde or ketone. This forms an electrophilic iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This activation facilitates the conjugate addition of nucleophiles to the β-position in a highly stereocontrolled manner.

Key Asymmetric Reactions Catalyzed by Chiral Amines

The versatility of chiral amine catalysis is demonstrated by its successful application in a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly effective organocatalysts for this transformation, proceeding through an enamine intermediate.

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | - | [7] |

| (S)-Proline | Benzaldehyde | Cyclohexanone | 99 | 96 | 95:5 | [8] |

| L-Prolinamide (3h) | 4-Nitrobenzaldehyde | Acetone | 66 | 93 | - | [8] |

| L-Prolinamide (3h) | Isovaleraldehyde | Acetone | 47 | >99 | - | [8] |

Asymmetric Mannich Reaction

The asymmetric Mannich reaction provides direct access to chiral β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules. Both primary and secondary chiral amines have been successfully employed as catalysts.

| Catalyst | Imine/Aldehyde & Amine | Ketone/Aldehyde | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |

| (S)-Proline | p-Anisidine, Formaldehyde | Acetone | 50 | 94 | - | [9] |

| Chiral Primary Amine | N-Boc-isatin-ketimine | Propanal | 95 | 98 | >20:1 (anti/syn) | [10] |

| Cinchona-derived Amine (C) | N-Boc-imine | Acetoacetate | 90 | 95 | - | [11] |

Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. Chiral amines, particularly secondary amines and Cinchona alkaloids, catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |

| (S)-Diphenylprolinol silyl ether | Nitrostyrene | Propanal | 82 | 99 | 94:6 (syn/anti) | [12] |

| 9-epi-aminoquinine | Cyclohexenone | Nitromethane | 85 | 99 | - | [13] |

| Cinchona-based thiourea | Chalcone | Thiophenol | 98 | 97 | - | [14] |

Experimental Protocols

General Experimental Workflow for Asymmetric Synthesis

A typical workflow for conducting an asymmetric synthesis using a chiral amine catalyst involves careful control of reaction conditions to maximize yield and enantioselectivity.

Detailed Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a representative procedure for the (S)-proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone.[7][8]

Materials:

-

(S)-Proline

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone, serving as both reactant and solvent)

-

Anhydrous solvent (e.g., DMSO, if acetone is not the solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-